C21H28ClNO7S

Description

Significance and Context of Novel Chemical Entities in Research

A New Chemical Entity (NCE) is a chemical compound that has not been previously approved for therapeutic use in humans. springbiosolution.com The discovery and development of NCEs are fundamental to advancing healthcare, offering potential treatments for diseases with limited or no therapeutic options. springbiosolution.com These novel molecules often provide new mechanisms of action, which can lead to improved efficacy, reduced side effects, or better patient compliance compared to existing treatments. springbiosolution.com The journey of an NCE from discovery to market is a lengthy and rigorous process, heavily reliant on extensive preclinical and clinical trials to establish its safety and efficacy. springbiosolution.com

The significance of NCEs extends beyond their therapeutic potential; they are a primary driver of innovation within the pharmaceutical industry. springbiosolution.com The successful development of an NCE can lead to significant revenue, which in turn funds further research and development, creating a cycle of innovation. springbiosolution.com However, the development of NCEs is not without challenges. Many promising candidates face hurdles such as poor aqueous solubility, which can impede their effectiveness and clinical application. wisdomlib.org

The broader category of "novel entities" also includes a vast number of synthetic chemicals that are released into the environment. mongabay.com There are over 140,000 synthetic chemicals, with thousands more being introduced annually. mongabay.com The environmental persistence, mobility, and potential toxicity of these substances are of growing concern, as only a small fraction have been thoroughly tested for their effects on human health and ecosystems. mongabay.com

Overview of Research Trajectories for Complex Organic Molecules

The study of complex organic molecules is a cornerstone of modern chemistry and biology. These molecules, which can be of natural or synthetic origin, are central to drug discovery, materials science, and our understanding of biological processes. ekb.eg

A key strategy in the synthesis of complex organic molecules is retrosynthetic analysis. This approach involves mentally deconstructing a complex target molecule into simpler, commercially available starting materials, which provides a roadmap for its laboratory synthesis. ekb.eg

In the context of astrobiology, complex organic molecules are seen as indicators of molecular diversity and potential precursors to life. researchgate.netaanda.orgarxiv.org Researchers are investigating how these molecules form and are transported in environments like protoplanetary disks. researchgate.netaanda.orgarxiv.org One hypothesis is that the UV irradiation of icy grains in these disks can generate significant molecular complexity. researchgate.netaanda.orgarxiv.org Computational models are used to simulate the trajectories of these icy particles and the amount of UV radiation they receive to understand the conditions that favor the formation of complex organic molecules. researchgate.netaanda.orgoup.com

The integration of machine learning and artificial intelligence is also shaping the future of research into complex organic molecules. These technologies are being used to predict reaction outcomes and assist in the planning of synthetic routes, accelerating the pace of discovery. ekb.eg

Data on Novel Chemical Entities

While specific research findings for C21H28ClNO7S are unavailable, the following table provides a general overview of the types of data typically collected for a novel chemical entity during its development.

| Data Point | Description | Significance in Research |

| Molecular Structure | The precise arrangement of atoms and chemical bonds. | Determines the compound's physical and chemical properties and its biological activity. |

| Physicochemical Properties | Includes solubility, melting point, boiling point, and pKa. | Influences absorption, distribution, metabolism, and excretion (ADME) in biological systems. |

| In Vitro Activity | The compound's effect on isolated molecules, cells, or tissues in a laboratory setting. | Provides initial evidence of a compound's potential therapeutic effect and mechanism of action. |

| In Vivo Efficacy | The compound's effect in a living organism. | Demonstrates the compound's potential therapeutic benefit in a complex biological system. |

| Pharmacokinetics | The study of how an organism affects a drug. | Determines how the compound is absorbed, distributed, metabolized, and excreted. |

| Pharmacodynamics | The study of how a drug affects an organism. | Characterizes the relationship between drug concentration and its effect. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H28ClNO7S |

|---|---|

Molecular Weight |

474.0 g/mol |

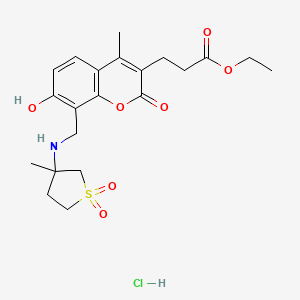

IUPAC Name |

ethyl 3-[7-hydroxy-4-methyl-8-[[(3-methyl-1,1-dioxothiolan-3-yl)amino]methyl]-2-oxochromen-3-yl]propanoate;hydrochloride |

InChI |

InChI=1S/C21H27NO7S.ClH/c1-4-28-18(24)8-6-15-13(2)14-5-7-17(23)16(19(14)29-20(15)25)11-22-21(3)9-10-30(26,27)12-21;/h5,7,22-23H,4,6,8-12H2,1-3H3;1H |

InChI Key |

PJLXOHMEIFYMIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)CNC3(CCS(=O)(=O)C3)C)OC1=O)C.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for C21h28clno7s

Development of Novel Synthetic Routes and Strategies for Tianeptine (B1217405)

The foundational synthesis of the Tianeptine scaffold has been well-established, but ongoing research has sought to refine and improve this process for better yield, purity, and scalability. nih.gov The original synthetic route, developed in the 1970s, involves a multi-step sequence to construct the tricyclic core and attach the amino acid side chain. nih.gov

The process begins with a nucleophilic substitution between an aniline (B41778) derivative and an aryl sulfonyl chloride to form the key aryl sulfonamide precursor. nih.gov This is followed by hydrolysis of an ester group and chlorination to yield an acyl chloride, which then undergoes an intramolecular Friedel–Crafts acylation to form the central seven-membered ring, resulting in a tricyclic ketone intermediate. nih.gov Subsequent steps involve the reduction of this ketone to an alcohol, followed by chlorination to create a reactive site at the 11-position. The final key step is the nucleophilic substitution of this chloride with ethyl 7-aminoheptanoate, followed by ester hydrolysis to yield the final Tianeptine molecule. nih.gov

Later improvements to this route focused on enhancing the efficiency of attaching the side chain. The instability of ethyl 7-aminoheptanoate in the reaction medium was a significant challenge. nih.gov Next-generation strategies have improved large-scale synthesis by modifying the introduction of the amine moiety, leading to higher yields and purity. nih.gov Alternative patented methods include starting with 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] nih.govacs.orgthiazepine-5,5-dioxide and condensing it with the appropriate aminoheptanoate ester. google.com Another approach involves condensing the chlorinated core with 7-aminoheptanitrile, which is subsequently hydrolyzed to the carboxylic acid.

The synthesis of Tianeptine navigates a landscape of multiple reactive functional groups, necessitating a high degree of chemoselectivity. Key transformations must selectively target one functional group in the presence of others, such as esters, amides (sultam), and halogens.

A primary example of chemoselectivity is the intramolecular Friedel–Crafts acylation. This reaction forms the tricyclic ketone by creating a carbon-carbon bond at a specific position on an aromatic ring, driven by an acyl chloride, without disturbing other parts of the molecule. nih.gov Another critical chemoselective step is the reduction of the ketone at the 11-position to a secondary alcohol. This transformation must be performed without affecting the sulfonamide (sultam) or ester functionalities present in precursor molecules. The subsequent conversion of this alcohol to an alkyl chloride is another reaction that must proceed without side reactions at the sultam nitrogen or the aromatic ring. Finally, the attachment of the side chain via nucleophilic substitution is highly selective for the 11-position, displacing the chloride to form the crucial secondary amine linkage. nih.gov

Protecting group strategies are fundamental in the synthesis of complex molecules to temporarily mask a reactive functional group, allowing transformations to occur elsewhere. In the classical synthesis of Tianeptine, the synthetic design elegantly minimizes the need for explicit protecting group steps. However, the use of esters for the side chain inherently serves a protective function.

The 7-aminoheptanoic acid side chain is introduced as its ethyl ester, ethyl 7-aminoheptanoate. nih.gov The ethyl ester group effectively acts as a protecting group for the carboxylic acid functionality. This protection is crucial as it prevents the acidic proton of the carboxylic acid from interfering with the base-mediated nucleophilic substitution reaction and prevents the carboxylate from acting as a competing nucleophile. The robust ester is stable throughout the C-N bond formation and is only removed in the final step via hydrolysis to liberate the parent carboxylic acid of Tianeptine. nih.gov

In the synthesis of more complex analogues or in solid-phase synthesis strategies for related scaffolds, more extensive use of protecting groups is required. For example, in the solid-phase synthesis of 2,3-dihydrobenzo[f] nih.govacs.orgresearchgate.netthiadiazepin-4(5H)-one 1,1-dioxides, α-amino acids are immobilized on a Wang resin, and the synthesis proceeds through steps involving 2-nitrobenzenesulfonyl chlorides and Fukuyama-Mitsunobu alkylation, which rely heavily on orthogonal protecting group strategies. nih.gov

While the traditional synthesis of the Tianeptine core relies on classical methods like Friedel-Crafts acylation, modern synthetic chemistry has seen the rise of transition-metal catalysis for the efficient construction of heterocyclic scaffolds. Although gold (Au) or silver (Ag) catalysis and palladium-catalyzed borylation are not specifically documented for the Tianeptine scaffold, related catalytic strategies have been successfully applied to similar dibenzo-fused seven-membered rings.

Palladium Catalysis: Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, are powerful tools for C-N bond formation. A concise protocol for synthesizing related dibenzodiazepines involves a palladium-catalyzed cross-coupling of precursors with ammonia, followed by a spontaneous intramolecular condensation to form the tricyclic system in a single step. nih.govbenthamscience.com This strategy offers a significant improvement over multi-step classical routes.

Nickel Catalysis: A novel and effective nickel-catalyzed method has been reported for the regioselective synthesis of the core dibenzo[c,f] nih.govacs.orgthiazepine 5,5-dioxide structure of Tianeptine. researchgate.net This ligand-free method involves the intramolecular hydroarylation of an acetylene, demonstrating the utility of cost-effective nickel catalysis in forming this specific heterocyclic system with good to excellent yields. researchgate.net

Copper Catalysis: Copper-catalyzed C-S bond coupling reactions have also been developed for the one-pot synthesis of dibenzo[b,f] nih.govresearchgate.netthiazepines from 2-iodobenzaldehydes and 2-aminobenzenethiols, showcasing another avenue for transition-metal-mediated formation of these scaffolds. mdpi.com

These catalytic methods represent more efficient and potentially more environmentally benign alternatives to the harsher conditions often required for classical cyclization reactions.

| Catalyst | Reaction Type | Application to Scaffold | Reference |

| Palladium | C-N Cross-Coupling | Synthesis of Dibenzodiazepine Analogues | nih.govbenthamscience.com |

| Nickel | Intramolecular Hydroarylation | Regioselective Synthesis of Dibenzo[c,f] nih.govacs.orgthiazepine 5,5-Dioxides | researchgate.net |

| Copper | C-S Bond Coupling | One-Pot Synthesis of Dibenzo[b,f] nih.govresearchgate.netthiazepines | mdpi.com |

Tianeptine possesses a single stereocenter at the C11 position of the dibenzo[c,f] nih.govacs.orgthiazepine ring and therefore exists as a pair of enantiomers, (R)-Tianeptine and (S)-Tianeptine. jascoinc.com The compound is typically synthesized and marketed as a racemic mixture. Research has shown that the biological effects of Tianeptine may reside primarily in one enantiomer, which has driven interest in obtaining the individual isomers.

To date, the primary method for obtaining enantiomerically pure Tianeptine is not through ab initio asymmetric synthesis but via the chiral separation of the racemate. jascoinc.comnih.gov

Methods for Chiral Separation and Analysis:

High-Performance Liquid Chromatography (HPLC): Enantioselective HPLC methods have been successfully developed for both analytical and preparative-scale separation of Tianeptine enantiomers. nih.gov Chiral stationary phases (CSPs), such as those based on modified macrocyclic glycopeptides or 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, have proven effective. nih.gov

Absolute Configuration Assignment: Following separation, the absolute configuration of the purified enantiomers has been unequivocally determined using Vibrational Circular Dichroism (VCD) spectroscopy, a technique that compares experimental spectra to those calculated for a known configuration. jascoinc.comnih.gov

While a direct stereoselective synthesis for Tianeptine has not been widely reported, advances in asymmetric catalysis for related structures offer potential future pathways. For instance, the use of imine reductases (IREDs) has been demonstrated for the stereodivergent synthesis of related 1,5-benzothiazepine (B1259763) scaffolds, suggesting that biocatalytic approaches could be a viable strategy for producing single-enantiomer Tianeptine in the future. researchgate.net

Efforts to develop more environmentally friendly ("green") synthetic protocols for pharmaceuticals focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. For Tianeptine, several aspects of its synthesis have been targeted for green improvements.

One patented method describes a more environmentally friendly process for preparing the final salt form. Instead of relying on costly and energy-intensive freeze-drying, the protocol uses spray drying for the salification step, simplifying the process and reducing its environmental footprint. google.com Another improvement involves the choice of reagents for chlorination; a process using common industrial hydrochloric acid as the chlorinating agent was developed, which is cheaper, readily available, and safer than many other chlorinating agents, making the process more suitable for industrial production. google.com

Furthermore, the development of one-pot, catalyst-free multicomponent reactions for related scaffolds, such as pyrrole-fused dibenzothiazepines, represents a significant green advancement. nih.gov Such reactions increase atom economy, reduce the number of synthetic steps, and often eliminate the need for solvents, thereby minimizing waste. nih.gov The shift from stoichiometric reagents (as in Friedel-Crafts reactions) to modern catalytic methods (using Pd, Ni, or Cu) also aligns with green chemistry principles by reducing waste and often allowing for milder reaction conditions. sphinxsai.com

Synthesis and Characterization of Structurally Related Analogues and Derivatives of Tianeptine

The Tianeptine scaffold has been a subject of medicinal chemistry efforts to create analogues with modified properties. These studies aim to explore structure-activity relationships (SAR) and block known metabolic pathways, such as N-demethylation. acs.org

One major strategy has been the synthesis of fused-ring analogues to increase structural rigidity and block metabolism at the sultam nitrogen. Researchers have successfully synthesized tetracyclic analogues by creating a new ring that links the sultam nitrogen to the aromatic ring or to the amine tail. acs.org Further extension of this concept has led to the preparation of novel pentacyclic ring systems, such as indolo[1,7-bc] nih.govacs.orgbenzothiazepines and nih.govacs.orgbenzothiazepino[4,3,2-jk]carbazoles. researchgate.net

Another approach involves creating bridged derivatives. By incorporating two- or three-carbon bridges between the sulfonamide nitrogen atom and a substituent at the 11-position, new tetracyclic ring systems have been synthesized. These modifications significantly alter the three-dimensional shape of the molecule.

Design Principles for Derivative Synthesis (e.g., Pyridine, Thienopyridine, Imidazole (B134444) Derivatives)

The synthesis of derivatives is a crucial step in drug discovery, aiming to optimize the pharmacological profile of a lead compound. For a sulfonamide-based structure, derivatization often focuses on modifying the substituents attached to the sulfonamide nitrogen and the aromatic ring. The incorporation of heterocyclic moieties like pyridine, thienopyridine, and imidazole can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Thienopyridine Derivatives: Thienopyridines are bicyclic heterocyclic compounds that have gained prominence in medicinal chemistry, notably as antiplatelet agents. thieme-connect.commdpi.com The synthesis of thienopyridine-containing sulfonamides would likely involve the construction of the thienopyridine core first, followed by the introduction of the sulfonamide group. tandfonline.comresearchgate.netnih.gov Cycloaddition reactions are a powerful tool for constructing such fused heterocyclic systems. thieme-connect.com

Imidazole Derivatives: The imidazole ring is another key heterocycle in medicinal chemistry, present in many biologically active compounds. Its synthesis can be achieved through various methods, including the Debus, Radiszewski, and Wallach syntheses. nih.govwikipedia.orgpharmaguideline.comuobasrah.edu.iq The design of imidazole-containing sulfonamide derivatives might focus on leveraging the imidazole's ability to act as a proton donor or acceptor, which can be critical for enzyme inhibition.

Spectroscopic and Spectrometric Characterization Techniques for Derivatives

Once synthesized, the precise structure and purity of the derivatives must be confirmed using a suite of analytical techniques.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is invaluable for identifying the functional groups present in a molecule. For a sulfonamide derivative, characteristic vibrational bands would be expected for the S=O stretching of the sulfonyl group, N-H stretching of the sulfonamide, and vibrations associated with the aromatic and heterocyclic rings. jst.go.jpresearchgate.netacs.orgresearchgate.netripublication.com The SO2 symmetric stretching bands for sulfanilamide (B372717) derivatives typically appear in the regions of 1170–1145 cm⁻¹ and 1145–1130 cm⁻¹. jst.go.jp

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic and heterocyclic rings in the derivatives of C21H28ClNO7S would give rise to characteristic absorption bands, typically corresponding to π-π* and n-π* transitions. nih.gov

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is arguably the most powerful tool for elucidating the detailed structure of organic molecules. ripublication.commdpi.comrsc.orgresearchgate.netresearchgate.netnih.gov It provides information about the chemical environment of each proton and carbon atom, allowing for the precise determination of the molecular skeleton and the relative stereochemistry. For sulfonamide derivatives, the proton of the sulfonamide –SO2NH– group typically appears as a singlet peak between 8.78 and 10.15 ppm in the ¹H NMR spectrum. rsc.org

EPR Spectroscopy: Electron paramagnetic resonance (EPR) spectroscopy is a specialized technique used to study molecules with unpaired electrons. While not typically applicable to the ground state of most organic molecules, it could be employed in studies involving radical intermediates or if the sulfonamide derivative is designed to interact with paramagnetic metal centers in biological systems.

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.govacs.orgresearchgate.netoup.comacgpubs.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The fragmentation pathways of sulfonamides under tandem mass spectrometry (MS/MS) conditions have been studied to aid in their identification. nih.gov

| Technique | Typical Data and Interpretation for a C21H28ClNO7S Derivative |

| FTIR | - S=O stretch: ~1350-1300 cm⁻¹ (asymmetric), ~1160-1140 cm⁻¹ (symmetric)- N-H stretch: ~3300-3200 cm⁻¹- C=C stretch (aromatic): ~1600-1450 cm⁻¹ |

| ¹H NMR | - Aromatic protons: δ 7-8.5 ppm- Aliphatic protons: δ 1-5 ppm- Sulfonamide N-H proton: δ 8-11 ppm (can be exchangeable with D₂O) |

| ¹³C NMR | - Aromatic carbons: δ 110-160 ppm- Aliphatic carbons: δ 10-70 ppm- Carbonyl carbons (if present): δ 160-200 ppm |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the exact mass of the derivative.- Isotope pattern characteristic of a chlorine-containing compound.- Fragmentation patterns revealing the loss of SO₂ and cleavage of the sulfonamide bond. |

Chromatographic Purity Assessment of Synthetic Products

Ensuring the purity of a synthesized compound is critical, especially in a pharmaceutical context. iltusa.comtricliniclabs.comiltusa.comacs.org Chromatography is the primary method for assessing purity.

HPLC: High-performance liquid chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry. nih.govimeko.infonih.govwu.ac.thwu.ac.thmdpi.com A validated HPLC method can separate the target compound from any impurities, starting materials, or byproducts. Purity is typically assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

TLC: Thin-layer chromatography (TLC) is a simpler and faster chromatographic technique that is often used for reaction monitoring and preliminary purity checks. researchgate.netnih.govnih.govsigmaaldrich.comamazonaws.com The presence of a single spot under different solvent systems is a good indicator of purity, although co-eluting impurities may not be resolved.

| Chromatographic Technique | Application in Purity Assessment | Key Parameters |

| HPLC | Quantitative determination of purity and impurities. | - Column: C18 reverse-phase is common.- Mobile Phase: Gradient elution with acetonitrile (B52724)/water or methanol/water.- Detection: UV-Vis (e.g., at 254 nm) or Mass Spectrometry. |

| TLC | Qualitative assessment of purity, reaction monitoring. | - Stationary Phase: Silica gel plates.- Mobile Phase: A mixture of polar and non-polar solvents (e.g., ethyl acetate/hexane).- Visualization: UV light or staining reagents. |

Elucidation of Structure Activity Relationships Sar of C21h28clno7s and Its Analogues in Vitro Focus

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling for C21H28ClNO7S

While detailed computational QSAR models for Tianeptine (B1217405) are not extensively reported in the available literature, qualitative SAR analyses have established a clear understanding of the structural prerequisites for its activity. Early investigations focusing on its antidepressant-like effects in animal models, such as the reversal of reserpine-induced ptosis, provided foundational qualitative data on the molecule's essential components. nih.govacs.org

These studies indicate that for Tianeptine-like activity, three primary structural features are critical:

The Tricyclic System : The core must be a tricyclic system containing an electron-donor heteroatom in position 5. nih.govsemanticscholar.org

Aromatic Substitution : The presence of a moderate electron-acceptor atom, such as the chlorine atom at position 3, is necessary. nih.govsemanticscholar.org

The Side Chain : An aminocarboxylic acid chain is required, with an optimal length of six methylene (B1212753) links between the amino group and the carboxyl group. nih.govsemanticscholar.org

These specific requirements highlight a well-defined pharmacophore that contrasts sharply with the less specific structural needs of classical TCAs, which tolerate more variation in the central ring and side chain composition. nih.gov

Impact of Structural Modifications on In Vitro Biological Activity (e.g., Substituent Effects, Conformational Changes)

Systematic structural modifications of the Tianeptine scaffold have been performed to probe the role of its different functional groups on biological activity, particularly concerning its interactions with opioid receptors. nih.gov These studies have focused on four main areas of the molecule: the heptanoic acid side chain, the terminal carboxylic acid, the aromatic chlorine substituent, and the tricyclic core. acs.org

The carboxylic acid functional group is considered crucial for the classical antidepressant activity profile of Tianeptine. nih.gov In contrast, SAR studies related to mu-opioid receptor (MOR) activity show that this part of the molecule is more tolerant to modification. For instance, ester analogues of Tianeptine and its primary metabolite, MC5, demonstrate only a slight decrease in MOR potency compared to their parent compounds. nih.gov

Modifications to the side chain length have a significant impact. The optimal length was determined to be six methylene units; adding or removing carbons from this linker is detrimental to its traditional activity profile. nih.gov However, the addition of methyl groups to the side chain did not significantly alter this activity. nih.gov

The table below summarizes the observed impact of various structural modifications on the biological activity of Tianeptine analogues.

| Molecular Moiety Modified | Modification | Impact on Biological Activity (In Vitro) | Reference |

|---|---|---|---|

| Heptanoic Acid Side Chain | Altering the six-methylene linker length (shortening or lengthening) | Detrimental to classical antidepressant-like activity | nih.gov |

| Addition of methyl groups to the chain | Did not appreciably change activity | nih.gov | |

| Terminal Carboxylic Acid | Replacement with alkyl chains or imipramine-like tertiary amines | Not tolerated for classical activity | nih.gov |

| Conversion to ester analogues | Slight reduction in mu-opioid receptor (MOR) potency | nih.gov | |

| Aromatic Ring | Removal or replacement of the chlorine substituent | Reduces activity, as a moderate electron-acceptor is required | nih.govsemanticscholar.org |

| Tricyclic System | Alteration of the electron-donor heteroatom at position 5 | Reduces activity | nih.govsemanticscholar.org |

Correlations between Molecular Features and Mechanistic Outcomes

The distinct structural features of Tianeptine are directly correlated with its multifaceted mechanistic profile, which includes modulation of the glutamatergic system and agonism at opioid receptors. nih.govdrugbank.com

The core tricyclic scaffold, while sharing a superficial resemblance to TCAs, is functionally distinct due to its sultam ring and the specific substitutions that govern its unique pharmacology. nih.gov The sulfonamide group, in particular, has been theorized to be an important feature for its activity at the mu-opioid receptor, based on 3D modeling and analysis of X-ray crystal structures. nih.gov Tianeptine's action as a full agonist at the MOR and a weaker agonist at the delta-opioid receptor (DOR) is a key mechanistic outcome responsible for some of its clinical effects. nih.govdrugbank.com

Furthermore, Tianeptine's structure facilitates the modulation of glutamate (B1630785) receptors, a mechanism distinct from monoaminergic antidepressants. drugbank.compatsnap.com Research suggests Tianeptine can alter the phosphorylation state of AMPA and NMDA glutamate receptors and prevent stress-induced changes in glutamatergic neurotransmission in brain regions like the hippocampus and amygdala. nih.govwikipedia.org This neuroplastic activity is a critical mechanistic outcome linked to its chemical structure. researchgate.netresearchgate.net The interplay between the tricyclic core and the flexible amino acid side chain is believed to be responsible for its ability to interact with these varied targets, leading to its unique pharmacological profile.

Mechanistic Investigations of C21h28clno7s at Molecular and Cellular Levels Non Clinical Focus

Identification and Validation of Molecular Targets for C21H28ClNO7S

The process of identifying the specific molecular entities that a compound like C21H28ClNO7S interacts with is foundational to understanding its pharmacological effects. This involves a combination of large-scale screening, direct interaction studies, and computational prediction. genscript.compatsnap.com

High-Throughput Screening Approaches for Target Discovery

High-Throughput Screening (HTS) allows for the rapid assessment of a compound against a vast number of biological targets to identify potential interactions or "hits". ox.ac.uknih.gov This methodology combines robotic automation, liquid handling, and advanced data analysis to screen thousands of compounds or targets efficiently. ox.ac.uknih.gov

For tianeptine (B1217405), broad screening panels have been instrumental in narrowing down its primary molecular targets. A significant finding from a comprehensive screen across more than 50 central nervous system targets revealed that at a 10 μM concentration, tianeptine's only significant interaction was with the mu-opioid receptor (MOR). acs.org This HTS result was pivotal in shifting the mechanistic hypothesis away from monoamine transporters and toward opioid receptor modulation. acs.orgnih.gov HTS can also be used in toxicological screening to identify potential off-target effects early in the drug discovery process. nih.gov

Ligand-Protein Interaction Studies (e.g., Drug Affinity Responsive Target Stability (DARTS))

To validate hits from screening assays, direct ligand-protein interaction studies are essential. Drug Affinity Responsive Target Stability (DARTS) is a powerful technique used to confirm a direct binding interaction between a small molecule and a protein without modifying the compound. creative-proteomics.comnih.gov The principle is that a protein, when bound to a ligand, becomes more stable and thus more resistant to degradation by proteases. nih.govcreative-biolabs.com

In a typical DARTS workflow, cell lysate is treated with the compound of interest (e.g., C21H28ClNO7S). A protease is then added to digest the proteins. The specific target protein, stabilized by the compound, will be less degraded compared to the control group. nih.gov The resulting protein fragments are then separated and identified, often using mass spectrometry, to confirm the target. creative-biolabs.com While specific DARTS studies for C21H28ClNO7S are not prominently published, this method is a key validation step. For example, it has been used to identify targets for other compounds by observing which proteins resist proteolysis in a concentration-dependent manner after treatment. frontiersin.org

Genomic and Proteomic Approaches for Target Identification (e.g., CRISPR-Cas9 Screening)

Modern genomic and proteomic tools offer unbiased, genome-wide methods for identifying drug targets. patsnap.com CRISPR-Cas9 technology, in particular, provides a precise way to generate gene knockouts and assess how the absence of a specific protein affects a cell's response to a drug. drugtargetreview.combiocompare.com

A CRISPR-based screen can identify genes that, when knocked out, confer resistance or sensitivity to a compound like C21H28ClNO7S. xjtu.edu.cnnih.gov For instance, mouse knockout studies have been crucial in validating the role of the mu-opioid receptor in tianeptine's action. These studies showed that the analgesic and antidepressant-like effects of tianeptine were absent in mice lacking the MOR gene, confirming it as a critical target. acs.org Proteomic studies have also been employed, revealing that tianeptine treatment in rats under stress can alter the expression of proteins involved in energy metabolism and the redox system in the hippocampus. researchgate.netresearchgate.net

In Silico Prediction of Molecular Target Interactions

Computational methods, or in silico approaches, play a vital role in predicting how a molecule might interact with potential protein targets. europa.eunih.gov These techniques use computer models to simulate the binding between a ligand and a protein, saving time and resources in the early stages of target identification.

Molecular docking is a primary in silico technique used for this purpose. europa.eu A recent molecular docking study compared the binding of tianeptine and the SSRI citalopram (B1669093) to the serotonin (B10506) transporter (SERT). The results indicated that tianeptine has a strong binding affinity for SERT, even higher than that of citalopram, providing a computational basis for its observed effects on the serotonin system. researchgate.net Such studies analyze binding energy and interactions with specific amino acid residues to predict the stability and strength of the ligand-protein complex. researchgate.net These predictive models help prioritize targets for experimental validation. mdpi.com

Modulation of Biochemical Pathways by C21H28ClNO7S

Once molecular targets are identified, the next step is to understand how the compound's interaction with these targets affects broader biochemical and signaling pathways within the cell.

In Vitro Pathway Perturbation Studies

In vitro studies using cell cultures are essential for dissecting the specific biochemical pathways modulated by a compound. These experiments allow researchers to observe cellular responses in a controlled environment.

For tianeptine, in vitro studies have been crucial in understanding its effects on inflammatory and glutamatergic pathways. In microglial cell cultures stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, tianeptine was shown to suppress the activation of these immune cells. researchgate.netresearchgate.net It achieved this by reducing the expression of pro-inflammatory markers and cytokines. researchgate.netresearchgate.net Mechanistically, tianeptine was found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway and decrease the phosphorylation of ERK1/2, a key protein in a major signaling cascade. researchgate.netmdpi.com Furthermore, tianeptine treatment diminished the activation of the NLRP3 inflammasome, a protein complex involved in inflammation. mdpi.com

Interactive Data Table: Key Molecular Targets and Pathways of Tianeptine

| Target/Pathway | Research Finding | Implication | Reference(s) |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | Full agonist activity identified through HTS and validated in knockout mice. | Central to antidepressant and analgesic effects. | acs.org |

| Glutamatergic System | Modulates AMPA and NMDA receptors; normalizes glutamate (B1630785) levels under stress. | Affects neural plasticity and protects against stress-induced neuronal changes. | wikipedia.orgnih.govdrugbank.com |

| Serotonin Transporter (SERT) | In silico models show high binding affinity; initially thought to enhance reuptake. | Atypical interaction compared to SSRIs, contributing to a unique mechanism. | wikipedia.orgresearchgate.net |

| Inflammatory Pathways (TLR4, NLRP3) | In vitro studies show inhibition of LPS-induced microglial activation. | Possesses anti-inflammatory properties by suppressing key inflammatory signaling. | researchgate.netmdpi.com |

| Neurotrophic Factors (BDNF) | Increases Brain-Derived Neurotrophic Factor (BDNF) levels in the hippocampus and amygdala. | Promotes neurogenesis and cellular resilience against stress. | elsevier.esdrugbank.com |

Isotopic Labeling Techniques for Metabolic Pathway Analysis (e.g., ¹³C-labeling)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. alfa-chemistry.comcreative-proteomics.com By replacing one or more atoms of a molecule with their heavy isotope, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C), researchers can track the compound and its breakdown products (metabolites). alfa-chemistry.comacs.org This method is invaluable for elucidating complex metabolic pathways and understanding how a substance is processed by the body. alfa-chemistry.comontosight.ai

To study the metabolism of a hypothetical compound like C21H28ClNO7S, a version of the molecule would be synthesized with ¹³C atoms at specific positions. This ¹³C-labeled C21H28ClNO7S would then be introduced to an in vitro system, such as liver cells (hepatocytes). researchgate.net As the cells metabolize the compound, the ¹³C label is incorporated into subsequent metabolites. creative-proteomics.com

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and identify these labeled metabolites. researchgate.netnih.gov MS can distinguish between the labeled and unlabeled molecules based on their mass difference, while NMR can pinpoint the exact location of the ¹³C atom within the molecular structure. nih.govfrontiersin.org This allows researchers to piece together the metabolic pathway step-by-step. acs.org This process, known as metabolic flux analysis, provides quantitative data on the rates of metabolic reactions and can reveal which pathways are most active in the processing of the compound. creative-proteomics.commdpi.com

Computational Modeling of Pathway Dynamics and Regulation

Computational modeling complements experimental data from techniques like isotopic labeling by simulating the dynamic behavior of metabolic pathways. nih.govmdpi.com These models use mathematical equations to represent the various enzymatic reactions and transport processes that a compound like C21H28ClNO7S would undergo. nih.gov

There are several modeling approaches:

Kinetic Modeling: This approach is more detailed and incorporates enzyme kinetics, including reaction rates and affinities for substrates and inhibitors. nih.govoup.com A kinetic model could simulate the concentration changes of C21H28ClNO7S and its metabolites over time, providing a more dynamic picture of its metabolic fate. google.com Such models can predict how the system will respond to changes, such as varying concentrations of the compound or genetic modifications to metabolic enzymes. nih.govmdpi.com

These computational tools allow researchers to generate hypotheses, interpret complex experimental data, and predict the metabolic impact of a new chemical entity before extensive laboratory testing. mdpi.comnih.gov

Enzyme Interaction and Inhibition Kinetics of C21H28ClNO7S

Understanding how a compound like C21H28ClNO7S interacts with specific enzymes is fundamental to characterizing its biological activity. Enzymes are the catalysts for nearly all biochemical reactions, and inhibiting or activating them can have significant effects. numberanalytics.com The study of these interactions falls under the domain of enzyme kinetics. numberanalytics.comnih.gov

Initial screening methods, often using mass spectrometry, can identify which enzymes in a cell lysate physically bind to the compound. google.com Once a target enzyme is identified, detailed kinetic assays are performed to characterize the nature and strength of the interaction. drughunter.com

Characterization of Enzyme-Compound Binding Affinity

Binding affinity describes the strength of the interaction between a compound (ligand) and an enzyme. malvernpanalytical.com It is typically quantified by the dissociation constant (K_d) or the inhibition constant (K_i). malvernpanalytical.com A lower K_d or K_i value signifies a higher affinity, meaning the compound binds more tightly to the enzyme. malvernpanalytical.com

Several biophysical techniques are used to measure binding affinity: rsc.org

Surface Plasmon Resonance (SPR): Measures changes in light reflection from a sensor chip when a compound binds to an immobilized enzyme. malvernpanalytical.com

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, which can also determine the stoichiometry of the interaction. malvernpanalytical.com

Fluorescence Spectroscopy: Monitors changes in the fluorescence of the enzyme or a labeled compound upon binding. rsc.org

Nuclear Magnetic Resonance (NMR): Can detect structural changes in the enzyme upon compound binding. drughunter.com

The table below illustrates how hypothetical binding affinity data for C21H28ClNO7S with different enzymes might be presented.

| Enzyme Target | Method | Binding Constant | Value |

| Enzyme A | SPR | K_d | 50 nM |

| Enzyme B | ITC | K_i | 200 nM |

| Enzyme C | NMR | K_d | 1.2 µM |

| This table contains illustrative data for demonstration purposes. |

Modeling of Enzymatic Catalysis in the Presence of C21H28ClNO7S

If C21H28ClNO7S is found to inhibit an enzyme, modeling its effect on the catalytic process is the next step. This involves determining the mechanism of inhibition. numberanalytics.com The classical model for enzyme catalysis is the Michaelis-Menten equation, which relates the reaction rate to the substrate concentration. numberanalytics.comnih.gov

By measuring the enzyme's reaction rate at various substrate concentrations, both with and without C21H28ClNO7S, the type of inhibition can be determined: numberanalytics.com

Competitive Inhibition: The compound competes with the substrate for the enzyme's active site. It increases the apparent Michaelis constant (K_m) but does not change the maximum velocity (V_max). mdpi.com

Non-competitive Inhibition: The compound binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. It decreases V_max but does not change K_m. numberanalytics.commdpi.com

Uncompetitive Inhibition: The compound binds only to the enzyme-substrate complex. It decreases both V_max and K_m. numberanalytics.com

Kinetic models can become more complex, accounting for factors like slow-dissociating inhibitors or multi-step reactions. mdpi.comnih.govacs.org The data derived from these kinetic studies are crucial for understanding the compound's specific molecular mechanism of action. nih.gov

The following table shows hypothetical kinetic parameters for an enzyme in the presence of an inhibitor like C21H28ClNO7S.

| Condition | K_m (µM) | V_max (µmol/min) | Inhibition Type |

| No Inhibitor | 10 | 100 | - |

| With 100 nM C21H28ClNO7S | 25 | 100 | Competitive |

| This table contains illustrative data for demonstration purposes. |

Computational and Theoretical Chemistry Approaches for C21h28clno7s Research

Quantum Chemical Calculations for C21H28ClNO7S

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. For a molecule like Tianeptine (B1217405), these calculations can elucidate its structure, stability, and reactivity.

Electronic Structure Theory Applications (e.g., Ab Initio, Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. In studies involving Tianeptine and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to optimize molecular geometries. scielo.brscispace.com This process determines the most stable three-dimensional arrangement of the atoms. Such optimized structures are the starting point for further computational analysis, including predicting how the molecule will interact with biological targets like proteins. scielo.brscispace.com

The electronic properties derived from DFT, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding a molecule's reactivity. scielo.br The HOMO-LUMO energy gap can indicate the chemical stability of the molecule. scielo.br

Time-Dependent DFT (TD-DFT) extends these principles to study the behavior of molecules in the presence of time-varying electromagnetic fields, making it a key tool for predicting electronic absorption spectra (UV-Vis). rsc.orgyoutube.com By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which a molecule will absorb light, which is essential for interpreting experimental spectroscopic data. rsc.org

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) for Structural Confirmation

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and structural confirmation.

UV-Vis Spectroscopy: Theoretical UV-Vis spectra can be calculated using TD-DFT. rsc.org For Tianeptine and its derivatives, these calculations can help interpret experimental spectra, such as those used in studies of its interaction with proteins like bovine serum albumin (BSA). scielo.brscispace.com For instance, the calculated absorption spectra can confirm whether a fluorescence quenching mechanism involves resonance energy transfer by comparing the overlap between the donor's emission spectrum and the acceptor's absorption spectrum. scielo.brscispace.com

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a powerful tool for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. scielo.br These predicted chemical shifts can be correlated with experimental NMR data to provide a detailed confirmation of the molecular structure. scielo.br The accuracy of these predictions is often improved by using appropriate solvent models and scaling factors. scielo.br

The table below summarizes the application of these methods in characterizing molecules similar to C21H28ClNO7S.

| Computational Method | Predicted Property | Application |

| DFT (e.g., B3LYP) | Optimized Molecular Geometry | Foundation for docking and interaction studies. scielo.brscispace.com |

| DFT | HOMO-LUMO Energies | Assessment of chemical reactivity and stability. scielo.br |

| TD-DFT | UV-Vis Absorption Spectra | Interpretation of experimental spectra and energy transfer mechanisms. scielo.brrsc.org |

| DFT | Vibrational Frequencies (IR) | Structural confirmation via comparison with experimental IR spectra. scielo.brmdpi.com |

| DFT/GIAO | ¹H and ¹³C NMR Chemical Shifts | Detailed structural elucidation and confirmation. scielo.br |

Molecular Dynamics Simulations and Conformational Studies of C21H28ClNO7S

Tianeptine possesses a flexible heptanoic acid side chain attached to a rigid tricyclic core, making its conformation crucial to its activity. uoa.grnih.gov Molecular dynamics (MD) simulations and other conformational studies are essential for exploring the molecule's dynamic behavior and preferred shapes.

Simulation of Intermolecular Interactions and Solvation Effects

MD simulations can model the movement of a molecule over time, providing insights into its interactions with its environment, such as solvent molecules or biological macromolecules. uoa.gr These simulations are critical for understanding how Tianeptine behaves in a biological system, for example, how it interacts with water molecules in a solvent or with amino acid residues in a protein binding pocket. uoa.grresearchgate.net

The inclusion of explicit solvent models, like water, is crucial as the solvent can significantly influence the conformational preferences of the molecule. mdpi.com Solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are also used in quantum chemical calculations to account for the effect of the solvent on molecular properties. rsc.orgmdpi.com

Energy Minimization and Potential Energy Surface Analysis

Energy minimization techniques are used to find the lowest energy (most stable) conformations of a molecule. For a flexible molecule like Tianeptine, there can be numerous local energy minima on its potential energy surface. mdpi.com By systematically exploring different starting geometries and minimizing their energy, researchers can identify the most probable conformations.

Potential energy surface (PES) analysis involves calculating the energy of the molecule as a function of specific geometric parameters, such as bond rotation angles (dihedral angles). This analysis helps to understand the energy barriers between different conformations and the likelihood of transitions between them. For molecules with flexible chains, like Tianeptine, this is key to understanding their structural dynamics. uoa.gr An X-ray crystal structure of Tianeptine's hydrochloride salt revealed that its seven-membered sultam ring adopts a boat-type conformation. nih.gov Computational studies can explore this and other possible low-energy conformations that may exist in different environments. mdpi.com

The following table outlines the computational approaches for studying the dynamics and conformation of C21H28ClNO7S.

| Technique | Focus | Insights Gained |

| Molecular Dynamics (MD) | Simulating atomic motion over time | Understanding of conformational changes, flexibility, and interactions with solvent or proteins. uoa.grresearchgate.net |

| Solvation Models (PCM, SMD) | Effect of solvent on properties | More accurate prediction of molecular behavior in solution. rsc.orgmdpi.com |

| Energy Minimization | Finding stable structures | Identification of low-energy, preferred conformations. mdpi.com |

| Potential Energy Surface (PES) | Mapping energy vs. geometry | Understanding of conformational stability and interconversion barriers. mdpi.com |

In Silico Approaches for Predictive Modeling and Chemical Reactivity

In silico methods encompass a broad range of computational techniques used to predict the properties and behavior of molecules, including their chemical reactivity and potential as therapeutic agents.

For Tianeptine, in silico modeling has been used to predict its interactions with biological targets. Molecular docking is a prominent example, used to predict the binding orientation and affinity of a molecule to a protein's active site. researchgate.netresearchgate.net Studies have used docking to investigate how Tianeptine and its derivatives bind to proteins like the serotonin (B10506) transporter (SERT) and serum albumins. scispace.comresearchgate.net These models can predict binding energies and identify key intermolecular interactions, such as hydrogen bonds, that stabilize the protein-ligand complex. researchgate.net

Furthermore, computational methods can predict global chemical reactivity descriptors based on electronic properties calculated with DFT. scielo.brnih.gov Parameters such as chemical potential, hardness, and the electrophilicity index can be derived to characterize and compare the reactivity of different molecules. scielo.br This information is valuable in understanding the metabolic pathways of a drug, as it can suggest which parts of the molecule are most susceptible to chemical transformation. For instance, studies have shown that Tianeptine is metabolized in vivo by cytochrome P-450 into reactive metabolites. nih.gov Predictive models can help to identify the molecular features that lead to the formation of such metabolites.

In silico approaches are also integral to modern drug discovery for hypothesis generation. nih.gov For example, computational methods can screen large libraries of compounds against a biological target or use machine learning models to predict the activity of new chemical entities based on existing data, guiding the synthesis of novel analogs with potentially improved properties. nih.govresearchgate.net

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of tixocortol (B133387) pivalate (B1233124), a glucocorticoid, the primary target is the glucocorticoid receptor (GR). plos.orgnih.gov Understanding the interaction between tixocortol pivalate and the GR is crucial for elucidating its mechanism of action and for the design of new, more effective corticosteroids.

Research has employed in silico molecular docking studies to investigate the binding of various glucocorticoids, including those structurally similar to tixocortol pivalate, to the GR. researchgate.netnih.gov These studies have been instrumental in comparing the binding affinities and interaction patterns of different steroids. For instance, computational studies have compared plant-derived steroids with conventional glucocorticoids, revealing that certain plant steroids can interact with the GR with binding energies comparable to pharmaceutical options like fluticasone. nih.gov

A notable application of molecular docking was in the search for potential inhibitors of the SARS-CoV-2 main protease (Mpro). researchgate.netnih.gov In these studies, a library of FDA-approved drugs, including 22 glucocorticoids, was screened. researchgate.net The results identified several glucocorticoids as potential Mpro inhibitors, highlighting the power of molecular docking in drug repurposing. researchgate.netnih.gov Tixocortol and its prodrug, tixocortol pivalate, were identified as inhibitors of Mpro, demonstrating a potential new therapeutic application for this class of compounds. nih.gov

| Study Focus | Key Findings | Computational Method | Significance |

|---|---|---|---|

| Comparative binding of plant steroids to Glucocorticoid Receptor (GR) | Identified plant steroids with binding affinities comparable to fluticasone. nih.gov | Molecular Docking | Highlights potential for natural compounds as anti-inflammatory agents. nih.gov |

| Screening of FDA-approved glucocorticoids against SARS-CoV-2 Mpro | Identified several glucocorticoids as potential inhibitors of the main protease. researchgate.net | In silico molecular docking | Demonstrates the utility of computational methods in drug repurposing for viral diseases. researchgate.net |

| Identification of Tixocortol as a SARS-CoV-2 Mpro inhibitor | Tixocortol and its prodrug, tixocortol pivalate, were found to inhibit Mpro. nih.gov | Molecular Docking | Suggests a new potential therapeutic use for tixocortol pivalate. nih.gov |

Advanced Machine Learning Applications in Chemical Research

Machine learning (ML) is increasingly being applied in chemical and medical research to analyze complex datasets and identify patterns that may not be apparent through traditional statistical methods. researchgate.netresearchgate.net In the realm of corticosteroids like tixocortol pivalate, ML has been used to predict treatment responses and to understand complex conditions like allergic contact dermatitis (ACD). researchgate.netresearchgate.net

One area of application is in predicting the response to inhaled corticosteroids (ICS) in asthma patients. mit.edu ML models, such as the least absolute shrinkage and selection operator (LASSO) regression and random forest, have been developed using genetic data (SNPs) to predict which patients are likely to respond well to ICS therapy. mit.edu These models have shown promising accuracy, with the random forest model achieving an AUC of 0.74, indicating a good level of predictive capability. mit.edu The genes identified by these models are involved in pathways related to asthma symptoms, airway remodeling, and allergic responses, providing a deeper understanding of the mechanisms of ICS action. mit.edu

Another significant application of ML is in the study of ACD, a condition for which tixocortol pivalate is a known allergen and is used in diagnostic patch testing. researchgate.netresearchgate.net Researchers have used ML algorithms to analyze data from patients with ACD to identify factors associated with polysensitization (allergy to multiple substances). researchgate.netresearchgate.net These studies help in understanding the complex interplay between patient characteristics and the development of contact allergies, which can lead to more personalized diagnostic and management strategies. researchgate.netresearchgate.net

| Application Area | Machine Learning Models Used | Key Outcomes | Relevance to Tixocortol Pivalate |

|---|---|---|---|

| Prediction of Inhaled Corticosteroid (ICS) Response in Asthma | LASSO Regression, Random Forest mit.edu | Developed predictive models based on genetic markers with good accuracy (AUC up to 0.74). mit.edu | Provides a framework for personalizing corticosteroid therapy. mit.edu |

| Analysis of Allergic Contact Dermatitis (ACD) | Multiple Correspondence Analysis (MCA) researchgate.netresearchgate.net | Identified associations between patient characteristics and polysensitization patterns. researchgate.netresearchgate.net | Enhances understanding of contact allergies, for which tixocortol pivalate is a diagnostic marker. researchgate.net |

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical chemistry provides a powerful lens through which to study the intricate details of chemical reactions, including their mechanisms and kinetics. For a compound like tixocortol pivalate, which contains a thiol group, understanding its reactivity is crucial. The thio-substituted nature of tixocortol pivalate is a key feature that influences its biological activity and potential for cross-reactivity. nih.govresearchgate.net

Theoretical studies, often employing methods like Density Functional Theory (DFT), can be used to model reaction pathways and transition states. While specific theoretical studies on the reaction mechanisms of tixocortol pivalate are not widely published, the principles can be inferred from studies on similar molecules. For example, theoretical investigations into the cross-benzoin reaction have utilized DFT calculations to elucidate the catalytic cycle and the role of different intermediates. science.gov

The study of cross-reactivity among corticosteroids is another area where theoretical approaches can be beneficial. nih.govmedicaljournals.se It has been proposed that the degradation of hydrocortisone (B1673445) to its corresponding aldehyde may be an important step in sensitization. nih.gov Theoretical studies could model this degradation pathway and the subsequent reactions of the aldehyde, providing insights into why cross-reactions occur between different corticosteroids. Experimental studies have shown that patients allergic to tixocortol pivalate often react to hydrocortisone and its aldehyde derivative, supporting the theory of a common reactive intermediate. nih.gov

Advanced Analytical Methodologies for C21h28clno7s Characterization and Quantification

Chromatographic Techniques for Separation and Purity Profiling (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC))

Chromatographic methods are fundamental for separating the target compound from impurities and complex matrices like biological fluids. ijnc.ir High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques due to their high resolution, reproducibility, and wide applicability. ijnc.ir

For tricyclic compounds structurally similar to C21H28ClNO7S, Reverse-Phase HPLC (RP-HPLC) is a common approach. In this method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation. sigmaaldrich.comnih.gov

Key parameters in an HPLC method include the type of column, mobile phase composition, flow rate, and detector settings. sigmaaldrich.com UV detection is frequently used, with the wavelength set to a value where the compound exhibits maximum absorbance, ensuring high sensitivity. sigmaaldrich.comnih.gov For instance, a developed HPLC method for 14 tricyclic antidepressants and their metabolites used a C8 column with a mobile phase of aqueous phosphate (B84403) buffer (pH 3.0) and acetonitrile, with UV detection at 220 nm. nih.gov UHPLC offers advantages over conventional HPLC by using smaller particle-sized columns (typically <2 µm), which allows for faster analysis times and improved resolution.

Sample preparation is a critical preceding step, especially for samples from biological matrices. Solid-Phase Extraction (SPE) is a widely used technique to clean up the sample and concentrate the analyte before chromatographic analysis, which helps in eliminating interferences and enhancing the reliability of the results. sigmaaldrich.comchromsystems.comwa.gov

Below is an interactive table summarizing typical HPLC conditions used for the analysis of related tricyclic compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | Discovery C18 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com | C8 Reversed Phase nih.gov |

| Mobile Phase | Acetonitrile:Methanol:25mM Potassium Phosphate (pH 7) (45:25:30) sigmaaldrich.com | 68% Aqueous Phosphate Buffer (pH 3.0) : 32% Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min sigmaaldrich.com | Not Specified |

| Detector | UV at 254 nm sigmaaldrich.com | UV at 220 nm nih.gov |

| Internal Standard | Not Specified | Loxapine nih.gov |

| Sample Prep | Solid-Phase Extraction (SPE) sigmaaldrich.com | Solid-Phase Extraction (SPE) on C2 cartridges nih.gov |

Mass Spectrometry for Structural Elucidation and Quantification (e.g., Electrospray Ionization-Collision Induced Dissociation Mass Spectrometry (ESI-CID-MS2))

Mass Spectrometry (MS) is a powerful tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure. bitesizebio.comemory.edu When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptionally sensitive and selective method for both identifying and quantifying compounds in complex mixtures. emory.edursc.org

For a compound like C21H28ClNO7S, Electrospray Ionization (ESI) is a suitable soft ionization technique that transfers ions from solution into the gas phase without significant fragmentation. This allows for the accurate determination of the molecular weight of the parent molecule.

To gain structural information, tandem mass spectrometry (MS/MS or MS2) is employed. emory.edu In this process, the ion of the parent molecule is selected and then subjected to fragmentation through Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer. The fragmentation pattern is unique to the molecule's structure and serves as a fingerprint for its identification. This technique is crucial for distinguishing between isomers and for the structural elucidation of unknown metabolites. The development of high-resolution mass spectrometry can even distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules in solution. nih.govmeasurlabs.com It provides detailed information about the type, number, and connectivity of atoms within a molecule. measurlabs.com The two most common types of NMR experiments are Proton (¹H) NMR and Carbon-13 (¹³C) NMR.

¹H-NMR: This technique provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its chemical environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. uwimona.edu.jm

¹³C-NMR: This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms in the structure.

For a complex molecule like C21H28ClNO7S, advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to assemble the complete structural puzzle. These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the final structure.

The following table shows typical chemical shift ranges for protons and carbons, which are used to interpret NMR spectra. uwimona.edu.jm

| Nucleus | Type of Atom | Chemical Shift (δ ppm) |

| ¹H | Alkyl (R-CH₃) | 0.8 - 1.0 |

| ¹H | Benzylic (Ar-CH₃) | 2.2 - 2.5 |

| ¹H | Ether (R-O-CH₂-R) | 3.3 - 3.9 |

| ¹H | Aromatic (Ar-H) | 6.0 - 9.5 |

| ¹³C | Alkyl (RCH₃, R₂CH₂, R₃CH) | 0 - 50 |

| ¹³C | Alcohol or Ether (R₃C-OR) | 50 - 90 |

| ¹³C | Alkene (R₂C=) | 100 - 170 |

| ¹³C | Carboxylic acids, esters (-COOH) | 160 - 185 |

Other Biophysical Techniques for Ligand-Target Characterization

Beyond structural characterization, a variety of biophysical techniques are employed to study the interaction of a ligand like C21H28ClNO7S with its biological target, often a protein. nih.gov These methods are crucial for understanding the mechanism of action and for drug development.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. mdpi.comacs.org This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. nih.gov It provides kinetic data, including association (kon) and dissociation (koff) rate constants, in addition to the binding affinity.

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. mdpi.com It is a sensitive technique that can determine binding affinities in solution with low sample consumption. mdpi.com

Cellular Thermal Shift Assay (CETSA): CETSA assesses the engagement of a ligand with its target protein within a cellular environment. researchgate.net The principle is that ligand binding often increases the thermal stability of the protein, a change that can be quantified to confirm target interaction in a more biologically relevant setting. researchgate.net

X-ray Crystallography: This is considered a gold-standard method for providing a high-resolution, three-dimensional structure of a ligand bound to its protein target. nih.govresearchgate.net This detailed structural information is invaluable for understanding the precise molecular interactions and for guiding structure-based drug design.

Each of these techniques offers unique advantages and provides complementary information, contributing to a comprehensive understanding of the ligand-target interaction. nih.gov

Future Perspectives and Emerging Research Avenues for C21h28clno7s

Exploration of Novel Chemical Space Based on the Tianeptine (B1217405) Scaffold

The inherent structure of Tianeptine, characterized by a dibenzothiazepine nucleus and an amino acid side chain, presents a fertile ground for medicinal chemists to explore a vast chemical space. acs.orgnih.gov The primary goals of these explorations are to enhance therapeutic efficacy, reduce side effects, and develop compounds with novel pharmacological activities.

Recent research has focused on several key modifications to the Tianeptine scaffold:

Modifications to the Heptanoic Acid Side Chain: The seven-carbon amino acid side chain is a distinguishing feature of Tianeptine. nih.gov Researchers are investigating the impact of altering the length of this chain and introducing different functional groups. For instance, hybrid molecules have been synthesized by conjugating key pharmacophores from other drugs, such as pregabalin (B1679071) and fluoxetine, to the side chain of Tianeptine. nih.gov This strategy aims to create multifunctional compounds that can target multiple pathways involved in conditions like neuropathic pain. nih.gov

Alterations to the Tricyclic Core: The dibenzothiazepine core is another area of active investigation. The synthesis of bridged and fused-ring analogues of Tianeptine represents a significant step in exploring new three-dimensional chemical space. researchgate.netchemistryviews.orgthieme-connect.com These modifications, such as creating tetracyclic and pentacyclic ring systems, can lead to compounds with altered pharmacological properties, potentially by influencing how the molecule interacts with its biological targets. researchgate.netchemistryviews.orgthieme-connect.com

Substitutions on the Aromatic Rings: Structure-activity relationship (SAR) studies have shown that substitutions on the aromatic rings of the Tianeptine molecule can significantly impact its activity. acs.org For example, replacing the chlorine atom with other halogens or different chemical groups can modulate the compound's potency and selectivity for its targets. acs.org

These synthetic efforts are expanding the library of Tianeptine-related compounds, offering new tools to probe biological systems and potential candidates for future drug development.

Table 1: Examples of Novel Tianeptine Analogues and their Research Focus

| Analogue Type | Modification | Research Focus |

| Hybrid Molecules | Conjugation of pharmacophores (e.g., pregabalin, fluoxetine) to the side chain. nih.gov | Development of multifunctional compounds for conditions like neuropathic pain. nih.gov |

| Bridged Analogues | Introduction of linkers to create tetracyclic ring systems. chemistryviews.org | Exploration of new 3D chemical space and potentially altered pharmacological profiles. chemistryviews.org |

| Fused-Ring Analogues | Fusion of additional rings to the dibenzothiazepine core. researchgate.netthieme-connect.com | Creation of novel heterocyclic systems with potential for new biological activities. researchgate.netthieme-connect.com |

| Aromatic Ring Substitutions | Replacement of the chlorine atom with other halogens or functional groups. acs.org | Modulation of potency and selectivity for biological targets. acs.org |

Integration of Multi-Omics Data in Mechanistic Studies for Tianeptine

The advent of "multi-omics" technologies is revolutionizing our understanding of drug mechanisms. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic picture of how a compound like Tianeptine affects biological systems.

Proteomics: Proteomic studies have been instrumental in elucidating the neurotrophic effects of Tianeptine. acs.orgnih.gov By analyzing changes in protein expression in response to the drug, researchers have identified key proteins involved in neurite outgrowth, synaptogenesis, and synaptic activity. acs.org For example, a proteomics analysis of tianeptine-treated hippocampal neurons identified 11 differentially expressed proteins, shedding light on the molecular basis of its neuroprotective effects. acs.org Other studies have used proteomics to investigate the impact of chronic Tianeptine administration on mitochondrial proteins in the brain, suggesting that mitochondria are important targets for its therapeutic action. nih.gov

Transcriptomics: Transcriptomic analyses, which measure changes in gene expression, have provided valuable insights into Tianeptine's mechanism of action, particularly in the context of pain relief. neurosciencenews.comdrugdiscoverynews.comnih.gov RNA sequencing studies have revealed that Tianeptine can reverse gene expression changes associated with neuropathic pain. drugdiscoverynews.comnih.gov These studies have identified distinct transcriptomic signatures for Tianeptine compared to other antidepressants, helping to explain its rapid onset of action. neurosciencenews.comnih.gov

Metabolomics: Metabolomic profiling has uncovered the impact of Tianeptine on various metabolic pathways. nih.govresearchgate.net Studies in animal models of depression have shown that Tianeptine can restore normal levels of key metabolites in the hippocampus, such as GABA, myo-inositol, and cholesterol. nih.govresearchgate.net These findings suggest that Tianeptine's antidepressant effects are linked to its ability to normalize brain metabolism. nih.gov

The integration of these different omics datasets allows for a systems-level understanding of Tianeptine's effects. For example, by combining proteomic and metabolomic data, researchers can link changes in protein expression to alterations in metabolic pathways, providing a more complete picture of the drug's mechanism of action.

Advancements in Computational Methodologies to Understand Tianeptine Systems

Computational methods are playing an increasingly important role in drug discovery and development. In the context of Tianeptine research, these methodologies are being used to understand its interactions with biological targets and to guide the design of new analogues.

Molecular Docking: Molecular docking simulations are used to predict how a molecule like Tianeptine binds to its receptor. researchgate.netresearchgate.net These studies have been used to investigate the interaction of Tianeptine with the serotonin (B10506) transporter and other potential targets. researchgate.net By understanding the binding mode of Tianeptine, researchers can design new molecules with improved affinity and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a drug interacts with its target over time. researchgate.netacs.org These simulations can reveal important information about the conformational changes that occur upon drug binding and can help to validate the results of molecular docking studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for Tianeptine are part of ongoing research, the principles are applied in SAR studies to guide the synthesis of new analogues with enhanced properties. acs.org

These computational approaches, when used in conjunction with experimental data, can accelerate the process of drug discovery and development. They provide a powerful toolkit for exploring the vast chemical space around the Tianeptine scaffold and for gaining a deeper understanding of its complex pharmacology.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing C21H28ClNO7S, and how can purity be verified?

- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification, with purification via column chromatography or recrystallization. Purity verification requires analytical techniques like NMR (to confirm molecular structure), HPLC (for quantitative purity assessment), and elemental analysis .

- Key Considerations : Ensure detailed procedural descriptions (e.g., solvent ratios, reaction times) to enable reproducibility. For known intermediates, cite prior literature; for novel steps, provide full spectral data in supplementary materials .

Q. How should researchers design experiments to characterize the stability of C21H28ClNO7S under varying pH and temperature conditions?

- Methodology : Use accelerated stability testing by exposing the compound to controlled pH buffers (e.g., 1–13) and temperatures (e.g., 25–60°C). Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Include triplicate trials to assess reproducibility .

- Data Interpretation : Compare degradation kinetics using Arrhenius plots. Highlight deviations from linearity, which may indicate complex degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for C21H28ClNO7S?

- Methodology :

- Perform comparative analysis using high-resolution NMR (e.g., 2D-COSY, HSQC) to confirm peak assignments.

- Validate computational models (e.g., DFT simulations) by adjusting solvent parameters and conformer populations .

Q. How can researchers optimize reaction yields while minimizing byproduct formation in large-scale syntheses?

- Methodology : Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature gradients). Use response surface modeling to identify optimal conditions. Monitor byproducts via LC-MS and propose mechanistic pathways for their formation .

- Troubleshooting : If yields plateau, explore alternative catalysts (e.g., organocatalysts) or solvent systems (e.g., ionic liquids) .

Q. What statistical approaches are appropriate for analyzing dose-response data in biological activity studies of C21H28ClNO7S?